![molecular formula C10H14N2O3S B1481065 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2098044-49-4](/img/structure/B1481065.png)
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
The core structure of this compound is related to pyridopyrimidine derivatives, which are known for their therapeutic potential. These compounds have been studied for their role in the development of new therapies . For instance, derivatives with similar structures have been used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .
Biological Activity
Pyridopyrimidine derivatives target several biological pathways. They have been identified to interact with dihydrofolate reductase (DHFR), various kinases, and biotin carboxylase . These interactions suggest potential applications in studying and treating diseases related to these enzymes and pathways.
Anti-inflammatory and Analgesic Research
The compound’s structural relatives have exhibited anti-inflammatory and analgesic activities . This indicates that our compound could be synthesized and tested for similar properties, contributing to the research and development of new pain relief medications.
Antimicrobial Studies
Pyridopyrimidine derivatives have shown antimicrobial activities . This compound could be synthesized and screened against a range of bacterial and fungal pathogens to explore its efficacy as an antimicrobial agent.
Antiproliferative Agent Research
Some pyridopyrimidine derivatives have been recognized as antiproliferative agents . This compound could be valuable in cancer research, particularly in the study of cell cycle regulation and the development of anticancer drugs.
Enzyme Inhibition Studies
The compound’s structural analogs have been noted for their enzyme inhibition properties, particularly tyrosine kinase inhibitors . This suggests potential applications in the study of enzyme function and the development of enzyme inhibitors as therapeutic agents.
Chemical Synthesis and Organic Chemistry
The synthesis routes for pyridopyrimidine derivatives are of significant interest in organic chemistry . The compound could serve as a case study for developing new synthetic methodologies or improving existing ones.
Material Science
While not directly indicated in the search results, compounds with similar heterocyclic structures have been explored for their properties in material science. This compound could be investigated for its electrical, optical, or thermal properties, contributing to the development of new materials.
Each of these applications offers a rich avenue for scientific inquiry and innovation. The compound’s multifaceted potential makes it a valuable subject for research across various disciplines. The above analysis is based on the structural and functional similarities with known pyridopyrimidine derivatives and their documented applications in scientific research .
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to a variety of downstream effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to their targets, leading to a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Pharmacokinetics
Similar compounds have been found to have a degree of lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Similar compounds have been found to have a variety of effects depending on their targets and the pathways they affect .
properties
IUPAC Name |
1-(1,3-dihydroxypropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-4-6(5-14)12-8-3-1-2-7(8)9(16)11-10(12)15/h6,13-14H,1-5H2,(H,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQZBDLIMPHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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